diethyl sulfate;N,N-dimethylformamide
Overview
Description
Diethyl sulfate: is an organosulfur compound with the formula (C₂H₅)₂SO₄. It is a colorless, oily liquid with a faint peppermint odor. This compound is toxic, combustible, and likely carcinogenic. It is primarily used as an ethylating agent in various chemical reactions .
N,N-Dimethylformamide: is an organic compound with the formula (CH₃)₂NC(O)H. It is a colorless liquid with a high boiling point and is miscible with water and most organic solvents. N,N-Dimethylformamide is widely used as a polar aprotic solvent in chemical reactions .
Preparation Methods
Diethyl sulfate: can be synthesized through the reaction of chlorosulfuric acid with ethanol, followed by heating the resulting ethyl sulfate with sodium sulfate. The reaction steps are as follows :
- ClSO₃H + C₂H₅OH → C₂H₅OSO₃H + HCl
- 2 C₂H₅OSO₃H + Na₂SO₄ → (C₂H₅O)₂SO₂ + 2 NaHSO₄
N,N-Dimethylformamide: is produced industrially by reacting dimethylamine with carbon monoxide in methanol or by reacting methyl formate with dimethylamine. In the laboratory, it can be prepared by reacting dimethylamine with formic acid .
Chemical Reactions Analysis
Diethyl sulfate: undergoes various chemical reactions, including:
Alkylation: It is used to prepare ethyl ethers, ethyl amines, ammonium salts, and ethyl thioethers.
Hydrolysis: It hydrolyzes readily to form ethanol and ethyl sulfate, eventually producing sulfuric acid with excess water.
N,N-Dimethylformamide: participates in numerous reactions, such as:
Scientific Research Applications
Diethyl sulfate: is used in the synthesis of biologically active compounds, such as bispyrazole and pyrazolopyrimidine derivatives.
N,N-Dimethylformamide: has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a stabilizer and catalyst in various biochemical reactions.
Medicine: It is involved in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: It is used in the production of synthetic fibers, films, and coatings.
Mechanism of Action
Diethyl sulfate: acts as an alkylating agent, transferring ethyl groups to nucleophilic sites on molecules. This process can lead to the formation of ethylated products, which may have altered chemical and biological properties .
N,N-Dimethylformamide: functions as a polar aprotic solvent, stabilizing polar intermediates and facilitating various chemical reactions. It can also act as a reagent, providing formyl groups in formylation reactions .
Comparison with Similar Compounds
Diethyl sulfate: is similar to dimethyl sulfate and diethyl sulfite . diethyl sulfate is more commonly used as an ethylating agent due to its higher reactivity .
N,N-Dimethylformamide: is comparable to N,N-dimethylacetamide . Both compounds are polar aprotic solvents, but N,N-dimethylformamide is more widely used due to its lower cost and higher availability .
Properties
IUPAC Name |
diethyl sulfate;N,N-dimethylformamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S.C3H7NO/c1-3-7-9(5,6)8-4-2;1-4(2)3-5/h3-4H2,1-2H3;3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJIBCQQGOIFTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)OCC.CN(C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500265 | |
Record name | Diethyl sulfate--N,N-dimethylformamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-35-1 | |
Record name | Diethyl sulfate--N,N-dimethylformamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-35-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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